N'-2H-1,3-Benzodioxol-5-yl-N-(2-chloroethyl)-N-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-2H-1,3-Benzodioxol-5-yl-N-(2-chloroethyl)-N-nitrosourea” is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. This compound is characterized by the presence of a benzodioxole ring, a chloroethyl group, and a nitrosourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-2H-1,3-Benzodioxol-5-yl-N-(2-chloroethyl)-N-nitrosourea” typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Chloroethyl Group: The chloroethyl group can be introduced via alkylation reactions using chloroethylamine.
Formation of the Nitrosourea Moiety: The nitrosourea group can be formed by reacting the intermediate with nitrosyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the nitrosourea moiety.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the nitrosourea moiety.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its interaction with DNA.
Medicine: Investigated for its potential use in chemotherapy due to its DNA-alkylating properties.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the alkylation of DNA. The chloroethyl group forms covalent bonds with DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inhibiting cell growth and inducing apoptosis. The nitrosourea moiety also contributes to the compound’s cytotoxic effects by generating reactive intermediates that further damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Carmustine (BCNU): Another nitrosourea compound used in chemotherapy.
Lomustine (CCNU): Similar in structure and function, used for treating brain tumors.
Semustine (MeCCNU): A methylated derivative of nitrosourea with similar applications.
Uniqueness
“N’-2H-1,3-Benzodioxol-5-yl-N-(2-chloroethyl)-N-nitrosourea” is unique due to the presence of the benzodioxole ring, which may impart additional biological activity or modify its pharmacokinetic properties compared to other nitrosoureas.
Properties
CAS No. |
80251-30-5 |
---|---|
Molecular Formula |
C10H10ClN3O4 |
Molecular Weight |
271.66 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C10H10ClN3O4/c11-3-4-14(13-16)10(15)12-7-1-2-8-9(5-7)18-6-17-8/h1-2,5H,3-4,6H2,(H,12,15) |
InChI Key |
AVLYOMOTASSHJT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.